molecular formula C8H12N2 B11757447 (S)-1-(3-Methylpyridin-2-yl)ethanamine

(S)-1-(3-Methylpyridin-2-yl)ethanamine

Cat. No.: B11757447
M. Wt: 136.19 g/mol
InChI Key: PWLIYNAODUMYSS-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(3-Methylpyridin-2-yl)ethanamine is a chiral amine compound with a pyridine ring substituted at the 3-position by a methyl group and an ethanamine side chain at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Methylpyridin-2-yl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 3-methylpyridine.

    Chiral Resolution: The chiral center is introduced through a resolution process, often using chiral catalysts or chiral auxiliaries.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chiral resolution techniques and optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Methylpyridin-2-yl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-1-(3-Methylpyridin-2-yl)ethanamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(3-Methylpyridin-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyridine: A simpler analog without the ethanamine side chain.

    3-Methylpyridine: Lacks the chiral center and ethanamine side chain.

    Pyridine: The parent compound without any substitutions.

Uniqueness

(S)-1-(3-Methylpyridin-2-yl)ethanamine is unique due to its chiral center and the presence of both a methyl group and an ethanamine side chain. These structural features contribute to its distinct chemical reactivity and biological activity, making it valuable for specific applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

(1S)-1-(3-methylpyridin-2-yl)ethanamine

InChI

InChI=1S/C8H12N2/c1-6-4-3-5-10-8(6)7(2)9/h3-5,7H,9H2,1-2H3/t7-/m0/s1

InChI Key

PWLIYNAODUMYSS-ZETCQYMHSA-N

Isomeric SMILES

CC1=C(N=CC=C1)[C@H](C)N

Canonical SMILES

CC1=C(N=CC=C1)C(C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.